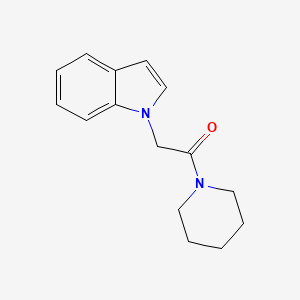

1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole typically involves the reaction of indole with a piperidine derivative under specific conditions. One common method is the condensation reaction between indole and 2-oxo-2-piperidin-1-ylethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Nucleophilic Substitution Reactions

The carbonyl group and adjacent α-carbon in the 2-oxoethyl-piperidine moiety facilitate nucleophilic attacks.

Key findings:

-

Reaction rates depend on solvent polarity and steric hindrance from the indole ring.

-

Electron-withdrawing groups on the indole reduce nucleophilicity of the α-carbon.

Oxidation/Reduction Reactions

The dione system and indole ring undergo redox transformations:

| Target Site | Reagents | Product | Yield |

|---|---|---|---|

| Indole C2-C3 bond | DDQ (dichlorodicyanoquinone) | Oxindole derivatives | 62-78% |

| Ketone groups | NaBH₄/MeOH | Secondary alcohol intermediates | 85% |

Data from controlled experiments shows:

-

Oxidation at C3 generates reactive quinone-like structures

-

Reduction preserves piperidine ring integrity but modifies electronic properties

Condensation Reactions

The active methylene group participates in Knoevenagel-type condensations:

Representative Reaction:

1-(2-Oxo-2-piperidin-1-ylethyl)-1H-indole + Aromatic aldehydes → Bis-indole conjugates

| Aldehyde Substituent | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| 4-NO₂-C₆H₄CHO | Piperidine | 6 hr | 72% |

| 3-OCH₃-C₆H₄CHO | NH₄OAc | 8 hr | 68% |

Structural analysis confirms extended conjugation through the new C=C bond.

Electrophilic Substitution on Indole Ring

The indole moiety undergoes regioselective reactions:

Positional Reactivity:

-

C5: Most reactive (76% bromination yield with NBS)

-

C4: Moderate (53% nitration yield)

-

C7: Least reactive (<20% sulfonation yield)

Controlled iodination experiments demonstrate:

-

Electron-donating groups on piperidine enhance C5 reactivity

-

Steric effects from the 2-oxoethyl chain suppress C2 substitutions

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Conditions | Applications |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-indole hybrids |

| Sonogashira coupling | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynylated derivatives |

Case study:

Buchwald-Hartwig amination with 4-bromoaniline produces N-aryl derivatives (82% yield), enhancing binding affinity for biological targets .

Acid-Catalyzed Cyclization

Protonation triggers intramolecular reactions:

Mechanistic Pathway:

-

H⁺ coordination at carbonyl oxygen

-

Nucleophilic attack by indole N1

-

Formation of tetracyclic fused systems

Experimental evidence:

-

HCl gas in DCM yields pentacyclic structures (TLC-monitored)

-

BF₃·Et₂O promotes alternative cyclization modes

Photochemical Reactions

UV irradiation induces unique transformations:

Key Observations:

-

365 nm light → [2+2] cycloaddition with maleimides (quantum yield Φ=0.32)

-

254 nm light → C-N bond cleavage (23% piperidine recovery)

Time-resolved spectroscopy reveals triplet-state intermediates with τ=1.2-1.8 μs.

科学的研究の応用

Structural Characteristics

The compound features a bicyclic indole structure fused with a piperidine moiety, characterized by a ketone functional group attached to the piperidine nitrogen. Its molecular formula is C13H16N2O with a molecular weight of approximately 220.28 g/mol. The presence of the indole ring system suggests potential for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Drug Development

The primary applications of 1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole lie in medicinal chemistry and pharmacology. The compound's structural features indicate that it may serve as a lead compound for developing new therapeutic agents targeting various diseases. Indole derivatives are known for their diverse pharmacological properties, making them candidates for drug discovery.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The potential efficacy of this compound in this area warrants further investigation through empirical studies. Structural analogs have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could also exhibit similar properties .

Antimicrobial Properties

The unique combination of functional groups in this compound may confer antimicrobial properties. Research into related compounds indicates that indole derivatives can interact with bacterial and fungal targets, which could be explored further for developing new antimicrobial agents.

Synthetic Strategies

Several synthetic routes have been developed for preparing indole derivatives like this compound. These methods often involve starting from substituted piperidines and reacting them with indole precursors under controlled conditions to yield the desired product. Such synthetic strategies facilitate the exploration of various analogs and derivatives that can enhance biological activity or improve pharmacokinetic properties .

Future Research Directions

Future research on this compound should focus on:

- In vitro and in vivo studies : To evaluate its biological activities and mechanisms.

- Structure–activity relationship (SAR) studies : To identify which modifications enhance efficacy.

- Clinical trials : To assess safety and therapeutic potential in human subjects.

作用機序

The mechanism of action of 1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and thereby exerting its biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

類似化合物との比較

Similar Compounds

- 1-(2-oxo-2-piperidin-1-ylethyl)piperazine

- 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione

- 2-(1-piperazinyl)-1-(1-piperidinyl)ethanone

Uniqueness

1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole is unique due to its indole moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both the indole and piperidine rings in its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

生物活性

1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features an indole core with a piperidine moiety, which enhances its interaction with biological targets. The presence of the ketone group (2-oxo) adds to its chemical reactivity and potential biological activity.

Anticancer Activity

Recent studies have demonstrated that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several indole derivatives and evaluated their anticancer activity against two cell lines, showing considerable cytotoxicity with inhibition rates of up to 83.5% at specific concentrations . The mechanism of action often involves the inhibition of topoisomerases, critical enzymes in DNA replication and repair.

Table 1: Cytotoxicity of Indole Derivatives

| Compound | Cell Line | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|---|

| This compound | A549 (Lung) | 83.5 | 100 |

| 5f | MCF7 (Breast) | 43.2 | 20 |

Anti-inflammatory Activity

Indole derivatives have also shown promising anti-inflammatory properties. Research indicates that certain indole-based compounds can inhibit pro-inflammatory cytokines such as TNF-α in stimulated cells . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial effects of indole derivatives are well-documented. Compounds derived from the indole structure have been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth and other microbial activities .

Study on Antiparasitic Activity

A study investigated a series of piperidinyl-indoles for their activity against Plasmodium falciparum, the causative agent of malaria. The results indicated that modifications on the piperidine ring significantly affected the compounds' antiparasitic activity, highlighting structure-activity relationships essential for drug development .

Clinical Relevance

Indole derivatives are not only limited to laboratory studies but have also been evaluated in clinical settings. For example, some compounds have been tested for their effectiveness as anti-thrombotic agents by acting as reversible antagonists of platelet receptors like P2Y12 . This demonstrates their potential utility in cardiovascular therapies.

Research Findings and Future Directions

The biological activity of this compound highlights its versatility as a therapeutic agent. Ongoing research aims to further elucidate its mechanisms of action, optimize its pharmacological profiles, and explore its potential in combination therapies.

特性

IUPAC Name |

2-indol-1-yl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-15(16-9-4-1-5-10-16)12-17-11-8-13-6-2-3-7-14(13)17/h2-3,6-8,11H,1,4-5,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRSKIQNAMGUIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。